Ont-093

Description

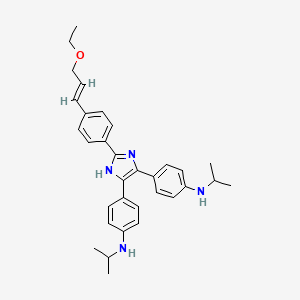

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[4-[(E)-3-ethoxyprop-1-enyl]phenyl]-4-[4-(propan-2-ylamino)phenyl]-1H-imidazol-5-yl]-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O/c1-6-37-21-7-8-24-9-11-27(12-10-24)32-35-30(25-13-17-28(18-14-25)33-22(2)3)31(36-32)26-15-19-29(20-16-26)34-23(4)5/h7-20,22-23,33-34H,6,21H2,1-5H3,(H,35,36)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJCLODJSVZNQA-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC=CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)NC(C)C)C4=CC=C(C=C4)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC/C=C/C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)NC(C)C)C4=CC=C(C=C4)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216227-54-2 | |

| Record name | ONT 093 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216227542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONT-093 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ONT-093 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK2WD2XC83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ont-093

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ont-093, a potent and selective inhibitor of P-glycoprotein (P-gp). The information presented herein is synthesized from preclinical and early clinical research, offering valuable insights for professionals in the fields of oncology, pharmacology, and drug development.

Core Mechanism of Action: P-glycoprotein Inhibition

This compound, also known as OC144-093, functions as a highly potent, orally bioavailable, and non-competitive inhibitor of P-glycoprotein (P-gp or MDR1), a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2][3][4][5] P-gp is a 170 kDa transmembrane protein that acts as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells.

The overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), which leads to the failure of chemotherapy. By inhibiting P-gp, this compound effectively blocks the efflux of anticancer drugs from tumor cells, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy.

The inhibitory action of this compound is highly specific to P-gp. Studies have shown that it does not affect the function of other multidrug resistance-associated proteins, such as MRP-1. Furthermore, it exhibits low intrinsic cytotoxicity, a critical feature for a successful MDR reversal agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. bmglabtech.com [bmglabtech.com]

Technical Guide: The P-glycoprotein Inhibition Pathway of ONT-093

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of numerous drugs.[1] Its overexpression in tumor cells leads to the active efflux of chemotherapeutic agents, reducing their intracellular concentration and efficacy.[2][3] ONT-093 (also known as OC144-093) is a potent, third-generation, orally bioavailable P-gp inhibitor designed to reverse MDR and enhance the therapeutic window of co-administered P-gp substrate drugs.[4][5] This technical guide provides an in-depth overview of the P-glycoprotein inhibition pathway of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein is an ATP-dependent efflux pump with broad substrate specificity, encoded by the MDR1 gene in humans. It is expressed in various tissues with excretory functions, such as the liver, kidneys, and intestines, and forms a critical component of the blood-brain barrier. In cancer cells, P-gp recognizes and actively transports a wide range of structurally diverse cytotoxic drugs, including taxanes, anthracyclines, and vinca alkaloids, out of the cell, thereby conferring resistance to these agents. The development of P-gp inhibitors aims to block this efflux mechanism, thereby increasing the intracellular accumulation and efficacy of anticancer drugs.

This compound: A Third-Generation P-glycoprotein Inhibitor

This compound is a novel substituted diarylimidazole that acts as a specific and potent P-gp inhibitor. As a third-generation inhibitor, it was developed to have high specificity and low toxicity compared to earlier generations of P-gp modulators. Preclinical studies have demonstrated that this compound can reverse multidrug resistance at nanomolar concentrations.

Mechanism of Action: The P-glycoprotein Inhibition Pathway

The primary mechanism by which this compound inhibits P-glycoprotein involves direct interaction with the transporter, leading to the inhibition of its ATPase activity. ATP hydrolysis provides the energy for the conformational changes required for drug efflux. By interfering with this process, this compound effectively blocks the pump's function. Additionally, studies have shown that this compound can block the binding of other substrates, such as [3H]azidopine, to P-gp, suggesting competitive or allosteric inhibition at the drug-binding site.

Quantitative Data on this compound Efficacy

The potency and effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize key data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Notes |

|---|---|---|---|

| EC50 (MDR Reversal) | 0.032 µM (average) | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma | Reversal of resistance to doxorubicin, paclitaxel, and vinblastine. |

| Cytostatic IC50 | >60 µM (average) | 15 normal and tumor cell lines | Demonstrates low intrinsic cytotoxicity. |

Table 2: Phase I Clinical Trial of this compound with Paclitaxel

| Parameter | Dose Level 4 | Notes |

|---|---|---|

| This compound Dose | 500 mg | Administered before and after paclitaxel. |

| Paclitaxel Dose | 175 mg/m² | Intravenous administration. |

| Number of Patients | 6 | In this dose cohort. |

| Paclitaxel AUC Increase | 45-65% | Observed in 4 of 6 patients in Cycle 2 vs. Cycle 1 (paclitaxel alone). |

| Mean Cmax of this compound | 9 µM (range 5-15 µM) | 3- to 5-fold higher than in single-agent studies. |

| Dose-Limiting Toxicity | Febrile neutropenia | Primarily attributed to increased paclitaxel exposure. |

Table 3: Oral Bioavailability Study of Docetaxel with this compound

| Parameter | Oral Docetaxel (100 mg) + Oral this compound (500 mg) | IV Docetaxel (100 mg) |

|---|---|---|

| Number of Patients | 12 | Crossover study design. |

| Apparent Relative Oral Bioavailability | 26 ± 8% | Compared to IV administration. |

| Cmax (ng/mL) | 415 ± 255 | 2124 ± 1054 |

| AUC0-inf (ng·h/mL) | 844 ± 753 | 2571 ± 1598 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key assays used to evaluate P-gp inhibitors like this compound.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence and absence of a test compound. P-gp substrates often stimulate ATPase activity, while inhibitors block it.

Objective: To determine if this compound inhibits the ATPase function of P-gp.

Materials:

-

P-gp-expressing membrane vesicles (e.g., from Sf9 cells infected with a baculovirus carrying the MDR1 cDNA).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA.

-

ATP solution: 100 mM ATP in assay buffer.

-

Test compound (this compound) at various concentrations.

-

P-gp substrate (e.g., Verapamil) as a positive control for stimulation.

-

Sodium orthovanadate (Na3VO4) as a P-gp ATPase inhibitor.

-

Reagent for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.

-

96-well microplate and plate reader.

Procedure:

-

Thaw P-gp membrane vesicles on ice.

-

In a 96-well plate, add the test compound (this compound) at a range of concentrations to the appropriate wells. Include wells for a positive control (verapamil), a negative control (vehicle), and a vanadate-treated control (to measure P-gp specific activity).

-

Add the P-gp membrane vesicles to each well and incubate for 5 minutes at 37°C to allow the compound to interact with the transporter.

-

Initiate the reaction by adding MgATP to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding the colorimetric phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

Calculate the vanadate-sensitive ATPase activity and determine the concentration of this compound that causes 50% inhibition (IC50).

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

Objective: To assess the functional inhibition of P-gp by this compound in living cells.

Materials:

-

P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental non-overexpressing cell line (e.g., MCF-7).

-

Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS).

-

Rhodamine 123 stock solution.

-

Test compound (this compound) at various concentrations.

-

Positive control inhibitor (e.g., Verapamil).

-

Phosphate-buffered saline (PBS).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Seed the P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or control compounds in serum-free medium for 1 hour at 37°C.

-

Add Rhodamine 123 to a final concentration of ~5 µM and incubate for another 30-60 minutes at 37°C to allow for substrate loading.

-

Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

-

Add fresh, pre-warmed medium (containing the respective concentrations of this compound or controls) and incubate for 1-2 hours at 37°C to allow for drug efflux.

-

Wash the cells again with ice-cold PBS.

-

Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).

-

Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Increased fluorescence in this compound-treated cells compared to untreated cells indicates inhibition of Rhodamine 123 efflux.

Experimental and Logical Workflow

The evaluation of a P-gp inhibitor like this compound typically follows a structured workflow, from initial in vitro screening to in vivo and clinical validation.

Conclusion

This compound is a potent, third-generation P-glycoprotein inhibitor that has demonstrated significant promise in overcoming multidrug resistance. Its mechanism of action is centered on the direct inhibition of P-gp's ATPase activity, which prevents the efflux of co-administered chemotherapeutic agents. This leads to increased intracellular drug concentrations and enhanced cytotoxicity in resistant cancer cells. Quantitative data from both preclinical and clinical studies support its efficacy in modulating the pharmacokinetics of P-gp substrates like paclitaxel and docetaxel. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel P-gp inhibitors, which remain a critical area of research in oncology and drug development.

References

- 1. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodamine 123 efflux assay [bio-protocol.org]

- 3. tandfonline.com [tandfonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-Depth Technical Guide to OC 144-093: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of OC 144-093 (also known as ONT-093), a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp).[1][2][3] All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Chemical Structure and Identification

OC 144-093 is a substituted diarylimidazole.[4][5] Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-isopropylaniline) |

| CAS Number | 216227-54-2 |

| Molecular Formula | C₃₂H₃₈N₄O |

| SMILES | CCOC/C=C/c1ccc(cc1)c2nc(c(n2)c3ccc(cc3)NC(C)C)c4ccc(cc4)NC(C)C |

Physicochemical and Biological Properties

OC 144-093 exhibits specific physicochemical and biological properties that are critical to its function as a P-glycoprotein inhibitor.

Table 1: Physicochemical Properties of OC 144-093

| Property | Value | Source |

| Molecular Weight | 494.67 g/mol | |

| Appearance | Light yellow to orange solid | - |

| Solubility | Soluble in DMSO | - |

Table 2: Biological and Pharmacokinetic Properties of OC 144-093

| Property | Value | Species/System | Source |

| Average EC₅₀ for MDR Reversal | 0.032 µM (32 nM) | Human cancer cell lines | |

| Average Cytostatic IC₅₀ | >60 µM | 15 different cell types | |

| Oral Bioavailability | >50% | Rodents and Dogs | |

| Metabolism | Major metabolite is the O-deethylated derivative | Human liver microsomes | - |

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action of OC 144-093 is the potent and specific inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a broad range of chemotherapeutic agents. OC 144-093 reverses this resistance, thereby sensitizing cancer cells to treatment.

OC 144-093 has been shown to directly interact with P-gp, inhibiting its ATPase activity and blocking the binding of other P-gp substrates, such as [³H]azidopine. Unlike some other P-gp inhibitors, OC 144-093 does not significantly affect the pharmacokinetics of co-administered drugs that are also P-gp substrates, such as paclitaxel, at therapeutic concentrations.

The interaction of OC 144-093 with P-gp does not appear to directly involve the modulation of intracellular signaling pathways. Extensive research indicates a direct inhibitory action on the transporter protein itself.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize OC 144-093. For full, unabridged protocols, consulting the primary literature is recommended.

In Vitro Multidrug Resistance (MDR) Reversal Assay

This assay determines the concentration of OC 144-093 required to restore the sensitivity of MDR cancer cells to a chemotherapeutic agent.

Principle: P-gp overexpressing MDR cells are resistant to certain chemotherapeutic drugs. A successful P-gp inhibitor will block the efflux of the drug, leading to increased intracellular concentration and cell death. Cell viability is typically measured using assays like the MTT or Calcein AM assay.

General Protocol (MTT Assay):

-

Cell Seeding: Seed P-gp-overexpressing cells (e.g., NCI/ADR-RES) and their drug-sensitive parental cell line in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) and OC 144-093 in culture medium.

-

Treatment: Treat the cells with the chemotherapeutic agent alone or in combination with various concentrations of OC 144-093. Include appropriate controls (untreated cells, vehicle control).

-

Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the chemotherapeutic agent (typically 48-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) of OC 144-093, which is the concentration that restores 50% of the sensitivity of the resistant cells to the chemotherapeutic agent.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of OC 144-093 on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.

Principle: P-gp is an ATPase that hydrolyzes ATP to power the transport of substrates. The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (Pi) released. P-gp inhibitors can either stimulate or inhibit this ATPase activity.

General Protocol:

-

Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 insect cells).

-

Reaction Mixture: Prepare a reaction buffer containing ATP, magnesium ions, and an ATP regenerating system.

-

Compound Addition: Add various concentrations of OC 144-093 to the reaction mixture. Include a known P-gp substrate (e.g., verapamil) as a positive control for stimulation and sodium orthovanadate as a positive control for inhibition.

-

Initiate Reaction: Add the P-gp containing membrane vesicles to the reaction mixture to start the reaction.

-

Incubation: Incubate at 37°C for a defined period.

-

Stop Reaction: Stop the reaction by adding a solution that also allows for the colorimetric detection of inorganic phosphate (e.g., a solution containing malachite green and ammonium molybdate).

-

Color Development and Measurement: Allow color to develop and measure the absorbance at a specific wavelength (e.g., 620 nm).

-

Data Analysis: Determine the effect of OC 144-093 on the basal and substrate-stimulated ATPase activity of P-gp.

Cytotoxicity Assay

This assay determines the intrinsic toxicity of OC 144-093 on various cell lines.

Principle: This assay is similar to the MDR reversal assay but is performed in the absence of any chemotherapeutic agent to assess the effect of OC 144-093 alone on cell viability.

General Protocol:

-

Cell Seeding: Seed a panel of cell lines (including both P-gp expressing and non-expressing cells) in 96-well plates.

-

Compound Preparation: Prepare serial dilutions of OC 144-093 in culture medium.

-

Treatment: Treat the cells with various concentrations of OC 144-093.

-

Incubation: Incubate the plates for a standard period (e.g., 72 hours).

-

Cell Viability Measurement: Use a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the percentage of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of OC 144-093 that causes a 50% reduction in cell viability.

Conclusion

OC 144-093 is a well-characterized, potent, and specific inhibitor of P-glycoprotein. Its favorable preclinical profile, including high oral bioavailability and low intrinsic cytotoxicity, made it a promising candidate for overcoming multidrug resistance in cancer therapy. The experimental protocols outlined in this guide provide a foundation for the continued investigation of P-gp inhibitors and their role in drug development. The provided diagrams illustrate the fundamental mechanism of action and the workflows for key in vitro assays. This technical guide serves as a valuable resource for researchers in the fields of oncology, pharmacology, and medicinal chemistry.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. scielo.br [scielo.br]

- 3. Frontiers | Nanodrug delivery in reversing multidrug resistance in cancer cells [frontiersin.org]

- 4. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of OC144-093, a novel inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Ont-093: A Technical Whitepaper on the Discovery and Synthesis of a Novel P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ont-093 (also known as OC144-093) is a potent, orally bioavailable, small-molecule inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer chemotherapy.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. The document includes detailed experimental protocols for key biological assays and summarizes quantitative data in structured tables for ease of reference. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate understanding.

Discovery

This compound was identified through a high-throughput screening approach utilizing a proprietary solid-phase combinatorial chemistry platform known as the OntoBLOCK system.[1] This technology enabled the rapid generation of a large and diverse library of substituted diarylimidazole compounds.[1] The library was then screened in cell-based assays to identify potent inhibitors of P-gp-mediated multidrug resistance. This compound emerged as a lead candidate due to its high potency in reversing MDR to various chemotherapeutic agents, including paclitaxel, doxorubicin, and vinblastine, in multiple human cancer cell lines.[1]

Synthesis

While the specific, detailed synthetic route for this compound is proprietary, the compound is a substituted diarylimidazole. Its discovery via the OntoBLOCK system suggests a modular synthesis approach common in combinatorial chemistry.

Conceptual Synthesis Workflow:

The following diagram illustrates a conceptual workflow for the solid-phase synthesis of a diarylimidazole library, from which a compound like this compound could be identified.

This method involves the sequential addition of chemical building blocks to a solid support, followed by cyclization to form the imidazole core. The final compounds are then cleaved from the support, purified, and screened for biological activity.

Mechanism of Action: P-glycoprotein Inhibition

This compound exerts its therapeutic effect by directly inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is an efflux pump that is overexpressed in many cancer cells and actively transports a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.

This compound has been shown to block the binding of substrates to P-gp and inhibit its ATPase activity, which is essential for the energy-dependent transport process. By inhibiting P-gp, this compound restores the intracellular accumulation of cytotoxic agents in resistant cancer cells, sensitizing them to the effects of chemotherapy.

P-glycoprotein Efflux Pump Signaling Pathway:

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by this compound.

Biological and Pharmacokinetic Data

This compound has demonstrated potent activity in reversing multidrug resistance in a variety of cancer cell lines. It is also characterized by favorable pharmacokinetic properties, including good oral bioavailability.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| Average EC50 for MDR Reversal | 0.032 µM | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma | |

| Cytostatic IC50 | >60 µM | 15 normal, non-transformed, or tumor cell lines |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Oral Bioavailability | Reference |

| Rodents | >50% | |

| Dogs | >50% |

Table 3: Phase I Clinical Pharmacokinetic Data of this compound (in combination with paclitaxel)

| Dose Level | This compound Dose | Paclitaxel Dose | Mean Cmax of this compound | Paclitaxel AUC Increase | Reference |

| 1-3 | 300-500 mg | 150-175 mg/m² | Not specified | No significant change | |

| 4 | 500 mg | 175 mg/m² | 9 µM (range 5-15 µM) | 45-65% |

Experimental Protocols

P-glycoprotein ATPase Activity Assay

This assay measures the ability of a compound to modulate the ATP hydrolysis activity of P-gp, which is essential for its transport function.

Materials:

-

Purified P-gp membrane vesicles

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl2)

-

Test compound (this compound) dissolved in DMSO

-

Phosphate standard solution

-

Malachite green reagent

Procedure:

-

Prepare a reaction mixture containing assay buffer and P-gp membrane vesicles.

-

Add the test compound (this compound) at various concentrations to the reaction mixture. A vehicle control (DMSO) should also be included.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a final concentration of 5 mM ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate (Pi) released.

-

Generate a standard curve using the phosphate standard solution to determine the concentration of Pi in the samples.

-

Calculate the specific ATPase activity and determine the effect of this compound on P-gp's enzymatic function.

Workflow for P-gp ATPase Activity Assay:

In Vitro Multidrug Resistance (MDR) Reversal Assay

This cell-based assay determines the ability of a compound to restore the cytotoxicity of a chemotherapeutic agent in a P-gp-overexpressing, drug-resistant cancer cell line.

Materials:

-

P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental, drug-sensitive cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Chemotherapeutic agent (e.g., Paclitaxel)

-

Test compound (this compound)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed both the resistant and sensitive cell lines into 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance for MTT, luminescence for CellTiter-Glo®).

-

Calculate the cell viability for each treatment condition and determine the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%).

-

The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound in the resistant cell line.

Conclusion

This compound is a potent and orally bioavailable P-glycoprotein inhibitor discovered through a sophisticated combinatorial chemistry and high-throughput screening process. Its ability to reverse multidrug resistance in preclinical models and its acceptable safety profile in early clinical trials highlight its potential as an adjunct to chemotherapy for the treatment of drug-resistant cancers. Further clinical development is warranted to fully elucidate its therapeutic utility.

References

ONT-093: A Selective P-glycoprotein Inhibitor for Reversing Multidrug Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ONT-093, also known as OC144-093, is a potent and selective, orally bioavailable inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp, encoded by the ABCB1 (or MDR1) gene, in cancer cells leads to the active efflux of a broad spectrum of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] this compound has been investigated for its potential to reverse this resistance and enhance the oral bioavailability of P-gp substrate drugs.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a non-competitive inhibitor of P-gp. It directly interacts with the transporter, inhibiting its ATPase activity, which is essential for the energy-dependent efflux of substrates. By blocking P-gp, this compound increases the intracellular accumulation and retention of co-administered anticancer drugs in resistant cancer cells, thereby restoring their cytotoxic effects. Preclinical studies have demonstrated that this compound is highly selective for P-gp and does not significantly inhibit other ATP-binding cassette (ABC) transporters like multidrug resistance-associated protein 1 (MRP-1).

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines/System | Reference |

| P-gp ATPase Inhibition (IC50) | 0.16 µM | P-gp-mediated ATPase activity | |

| MDR Reversal (EC50) | 0.032 µM (average) | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines | |

| Cytotoxicity (IC50) | >60 µM | 15 normal, non-transformed, and tumor cell lines |

Table 2: Clinical Pharmacokinetics of this compound in Combination with Paclitaxel (Phase I Study)

| Dose Level | This compound Dose | Paclitaxel Dose (mg/m²) | Number of Patients | Key Findings |

| 1-3 | 300-500 mg | 150-175 | 12 | No significant change in paclitaxel plasma pharmacokinetic parameters between cycles. |

| 4 | 500 mg | 175 | 6 | 45-65% increase in paclitaxel AUC in 4 of 6 patients. |

| This compound Cmax (at Dose Level 4) | 9 µM (range 5-15 µM) | 6 | 3- to 5-fold higher than in single-agent studies. |

Table 3: Pharmacokinetic Parameters of Oral Docetaxel with and without Oral this compound

| Treatment | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Apparent Relative Oral Bioavailability |

| 100 mg oral docetaxel + 500 mg oral this compound | 415 ± 255 | 844 ± 753 | 26 ± 8% |

| 100 mg i.v. docetaxel | 2124 ± 1054 | 2571 ± 1598 | - |

Experimental Protocols

P-glycoprotein ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Materials:

-

P-gp-containing membrane vesicles (e.g., from Sf9 cells infected with a baculovirus expressing human MDR1)

-

ATP solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

-

Phosphate standard solution

-

Reagent for detecting inorganic phosphate (e.g., a malachite green-based reagent)

-

Test compound (this compound) and control inhibitors (e.g., verapamil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Add the P-gp membrane vesicles to the wells of a 96-well plate.

-

Add the test compounds or controls to the wells containing the membranes and incubate for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding a solution of MgATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Generate a standard curve using the phosphate standard solution.

-

Calculate the amount of inorganic phosphate released in each well and determine the percent inhibition of ATPase activity by this compound at different concentrations.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.

Materials:

-

P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7)

-

Rhodamine 123 solution

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compound (this compound) and control inhibitors (e.g., verapamil)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed the P-gp-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or control compounds for a specified time (e.g., 1 hour).

-

Add rhodamine 123 to the wells and incubate for a period (e.g., 30-60 minutes) to allow for substrate accumulation.

-

Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

-

Add fresh medium (with or without the inhibitor) and incubate for a further period (e.g., 1-2 hours) to allow for efflux.

-

Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

-

Calculate the percent increase in rhodamine 123 accumulation in the presence of this compound compared to the untreated control.

-

Determine the EC50 value for the reversal of rhodamine 123 efflux.

Visualizations

Signaling Pathways and Regulatory Mechanisms

The expression of the MDR1 gene, which encodes P-gp, is regulated by a complex network of signaling pathways and transcription factors.

Caption: Regulation of P-gp expression through various signaling pathways.

Experimental Workflow for P-gp Inhibition Assay

The following diagram illustrates the general workflow for an in vitro P-gp inhibition assay.

Caption: Workflow for a cell-based P-gp inhibition assay.

Logical Relationship of this compound Action

This diagram depicts the logical relationship between this compound, P-gp, and the reversal of multidrug resistance.

Caption: Logical flow of this compound's effect on multidrug resistance.

Conclusion

This compound is a well-characterized, selective, and potent inhibitor of P-glycoprotein. The data presented in this guide highlight its ability to reverse multidrug resistance in vitro and to enhance the systemic exposure of co-administered P-gp substrate drugs in clinical settings. The detailed experimental protocols and visual diagrams provide a valuable resource for researchers and drug development professionals working on strategies to overcome P-gp-mediated drug resistance in cancer and other therapeutic areas. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in combination with various chemotherapeutic agents.

References

In Vitro Characterization of Ont-093: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ont-093, also known as OC-144-093, is a potent and selective inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant signaling pathways.

Core Data Presentation

The in vitro activity of this compound has been quantified across several key parameters, demonstrating its efficacy and selectivity as a P-gp inhibitor.

| Parameter | Value | Cell Lines / Conditions | Reference |

| MDR Reversal (EC50) | 0.032 µM (average) | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines | [1] |

| Specific Chemotherapeutics | Doxorubicin, paclitaxel, and vinblastine | [1] | |

| Cytotoxicity (IC50) | >60 µM (average) | 15 normal, non-transformed, or tumor cell lines | [1] |

| P-gp Binding | Blocks [3H]azidopine binding | P-gp expressing membranes | [1] |

| P-gp ATPase Activity | Inhibits P-gp ATPase activity | P-gp expressing membranes | [1] |

| MRP-1 Activity | No effect | Cells expressing Multidrug Resistance-Associated Protein 1 (MRP-1) |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of the P-glycoprotein efflux pump. P-gp is an ATP-dependent transporter that actively removes a wide range of cytotoxic drugs from cancer cells, thereby conferring multidrug resistance. By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, restoring their therapeutic efficacy.

The expression and function of P-glycoprotein are regulated by a complex network of signaling pathways. Understanding these pathways provides context for the therapeutic application of P-gp inhibitors like this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence and absence of this compound. P-gp's drug-stimulated ATPase activity is an indicator of its transport function.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing human P-gp.

-

Reaction Setup: In a 96-well plate, add the P-gp membrane preparation to a reaction buffer.

-

Compound Addition: Add serial dilutions of this compound or control compounds to the wells. Include a positive control (e.g., verapamil) and a negative control (vehicle).

-

Reaction Initiation: Initiate the ATPase reaction by adding a solution of MgATP.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-40 minutes) to allow for ATP hydrolysis.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.

-

Data Analysis: Determine the concentration of this compound that inhibits P-gp ATPase activity by 50% (IC50) by plotting the percentage of inhibition against the log concentration of the compound.

[3H]Azidopine Binding Assay

This competitive radioligand binding assay assesses the ability of this compound to displace a known P-gp substrate, [3H]azidopine, from its binding site on the transporter.

Methodology:

-

Membrane Preparation: Use membrane vesicles from cells overexpressing P-gp.

-

Assay Buffer: Prepare an appropriate binding buffer.

-

Reaction Mixture: In microcentrifuge tubes or a 96-well filter plate, combine the P-gp membranes, a fixed concentration of [3H]azidopine, and varying concentrations of this compound or a non-labeled competitor (for non-specific binding determination).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the inhibitory concentration (IC50) of this compound required to displace 50% of the specifically bound [3H]azidopine.

Multidrug Resistance (MDR) Reversal Assay

This cell-based assay evaluates the ability of this compound to restore the cytotoxicity of chemotherapeutic agents in MDR cancer cells that overexpress P-gp.

Methodology:

-

Cell Culture: Culture P-gp-overexpressing MDR cancer cells and their drug-sensitive parental counterparts in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel, or vinblastine) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubation: Incubate the plates for a period that allows for the cytotoxic effects of the chemotherapeutic agent to manifest (typically 48-72 hours).

-

Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves incubating the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of the absorbance.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence and absence of this compound. The fold-reversal of resistance is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

In Vitro Cytotoxicity Assay

This assay determines the intrinsic cytotoxicity of this compound on various cell lines to ensure that the observed MDR reversal is not due to a synergistic cytotoxic effect.

Methodology:

-

Cell Culture and Seeding: Culture various cancer and non-cancer cell lines and seed them into 96-well plates.

-

Compound Treatment: Treat the cells with a wide range of concentrations of this compound alone.

-

Incubation: Incubate the plates for a standard duration (e.g., 72 hours).

-

Viability Measurement: Assess cell viability using the MTT assay or a similar method.

-

Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (IC50) for each cell line.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and selective inhibitor of P-glycoprotein. It effectively reverses multidrug resistance to several common chemotherapeutic agents at nanomolar concentrations while exhibiting low intrinsic cytotoxicity. Its specific inhibition of P-gp's ATPase activity and substrate binding, with no effect on MRP-1, underscores its targeted mechanism of action. These findings establish this compound as a promising agent for overcoming P-gp-mediated multidrug resistance in cancer therapy.

References

Early-Stage Research on Ont-093: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ont-093, also known as OC144-093, is a novel, orally bioavailable small molecule inhibitor of P-glycoprotein (P-gp). Early-stage research has demonstrated its potential to reverse multidrug resistance (MDR) in cancer by blocking the P-gp efflux pump, thereby increasing the intracellular concentration of various chemotherapeutic agents. This technical guide synthesizes the available preclinical and Phase I clinical data on this compound, detailing its mechanism of action, pharmacological properties, and initial safety and efficacy findings. The information is intended to provide a comprehensive resource for researchers and drug development professionals interested in the potential therapeutic applications of P-gp inhibitors.

Core Mechanism of Action: P-glycoprotein Inhibition

This compound is a potent and selective inhibitor of P-glycoprotein, an ATP-binding cassette (ABC) transporter encoded by the ABCB1 (or MDR1) gene. P-gp is a transmembrane efflux pump that actively transports a wide range of structurally diverse compounds, including many anticancer drugs, out of cells. In cancer, overexpression of P-gp is a primary mechanism of multidrug resistance, leading to decreased intracellular drug accumulation and therapeutic failure.

This compound functions by directly interacting with P-gp, inhibiting its ATPase activity and blocking the binding of substrates.[1] This leads to the restoration of intracellular concentrations of co-administered chemotherapeutic agents that are P-gp substrates, thereby resensitizing resistant cancer cells to treatment. Preclinical studies have confirmed that this compound does not affect cells lacking P-gp expression or those expressing the multidrug resistance-associated protein (MRP-1), highlighting its specificity.[1]

Mechanism of Action of this compound

Preclinical Pharmacology

In Vitro Potency and Selectivity

This compound demonstrated significant potency in reversing MDR across a panel of human cancer cell lines expressing P-gp. The compound itself is not cytotoxic.

| Parameter | Cell Lines | Average Value | Reference |

| EC50 for MDR Reversal | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma | 0.032 µM | [1] |

| Cytostatic IC50 | 15 normal, non-transformed, or tumor cell lines | >60 µM | [1][2] |

In Vivo Efficacy in Animal Models

In vivo studies using mouse models confirmed the ability of this compound to enhance the efficacy of chemotherapeutic agents in MDR tumors without a significant increase in toxicity.

| Animal Model | Treatment | Outcome | Reference |

| Mice with MDR P388 leukemia | Doxorubicin + this compound | >100% increase in lifespan | |

| Mice with MDR human breast and colon carcinoma xenografts | Paclitaxel + this compound | Significant enhancement of antitumor activity |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.

| Species | Oral Bioavailability | Note | Reference |

| Rodents and Dogs | >50% | Did not alter the plasma pharmacokinetics of i.v.-administered paclitaxel. |

Clinical Development: Phase I Studies

This compound has been evaluated in Phase I clinical trials, both as a single agent and in combination with chemotherapy, to assess its safety, tolerability, and pharmacokinetics in humans.

Single-Agent Studies

Phase I trials in normal human volunteers showed that this compound was well-tolerated.

| Dose Range | Outcome | Reference |

| 300-500 mg | No dose-limiting toxicities |

Combination Therapy with Paclitaxel

A Phase I study evaluated this compound in combination with paclitaxel in patients with advanced cancer.

| This compound Dose | Paclitaxel Dose | Key Findings | Reference |

| 300-500 mg | 150-175 mg/m² | The combination was generally well-tolerated. Toxicities were mainly attributable to paclitaxel (neutropenia, arthralgia, myalgia, peripheral neuropathy). | |

| 500 mg | 175 mg/m² | 45-65% increase in paclitaxel AUC in 4 of 6 patients. Mean Cmax of this compound was 3- to 5-fold higher than in single-agent studies. |

Combination Therapy with Oral Docetaxel

A proof-of-concept study investigated the potential of this compound to enhance the oral bioavailability of docetaxel.

| This compound Dose | Docetaxel Dose | Outcome | Reference |

| 500 mg | 100 mg (oral) | Increased the apparent relative oral bioavailability of docetaxel to 26 ± 8%. The oral combination was well-tolerated. |

Experimental Protocols

Detailed experimental protocols were not fully elaborated in the available literature. However, based on the descriptions, the following methodologies were likely employed.

In Vitro MDR Reversal Assay

-

Cell Culture: P-gp-expressing and non-expressing cancer cell lines were cultured under standard conditions.

-

Drug Treatment: Cells were treated with a cytotoxic agent (e.g., doxorubicin, paclitaxel, or vinblastine) in the presence of varying concentrations of this compound or a vehicle control.

-

Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the MTT or MTS assay.

-

Data Analysis: The EC50 for MDR reversal was calculated as the concentration of this compound that restored 50% of the cytotoxic effect of the chemotherapeutic agent in the resistant cell line.

In Vitro MDR Reversal Assay Workflow

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice were subcutaneously implanted with P-gp-expressing human tumor xenografts.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were randomized into treatment groups: vehicle control, cytotoxic agent alone, this compound alone, and the combination of the cytotoxic agent and this compound. This compound was likely administered orally.

-

Monitoring: Tumor volume and body weight were measured regularly.

-

Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the antitumor activity was assessed by comparing tumor growth inhibition across the different treatment groups.

Clinical Pharmacokinetic Analysis

-

Study Design: Patients received either this compound alone or in combination with a chemotherapeutic agent.

-

Blood Sampling: Serial blood samples were collected at predefined time points after drug administration.

-

Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound and the co-administered drug were determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters, including Cmax (maximum concentration), AUC (area under the concentration-time curve), and half-life, were calculated using non-compartmental analysis.

Potential Applications and Future Directions

The early-stage research on this compound highlights its potential as a chemosensitizing agent to overcome P-gp-mediated multidrug resistance in cancer. Beyond oncology, its ability to inhibit P-gp suggests other potential applications:

-

Enhancing Oral Bioavailability: For P-gp substrate drugs with poor oral absorption, co-administration with this compound could improve their bioavailability, potentially enabling oral formulations of drugs that are currently only administered intravenously.

-

Improving CNS Drug Delivery: The blood-brain barrier expresses high levels of P-gp, which limits the penetration of many drugs into the central nervous system. This compound could potentially be used to increase the brain concentration of P-gp substrate drugs for treating CNS disorders.

-

Overcoming Resistance in Other Diseases: P-gp is also implicated in resistance to drugs used to treat other conditions, such as epilepsy.

Future research should focus on randomized controlled trials to definitively establish the clinical efficacy and safety of this compound in combination with various chemotherapeutic agents in specific cancer types with known P-gp overexpression. Further investigation into its potential in other therapeutic areas is also warranted. The pharmacokinetic interaction observed with paclitaxel, possibly due to its formulation, underscores the importance of carefully evaluating drug-drug and drug-excipient interactions in future clinical studies.

References

ONT-093 and its Effect on the ABCB1 Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of structurally diverse anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic efficacy. ONT-093 (also known as OC144-093) is a potent and selective third-generation, orally bioavailable inhibitor of the ABCB1 transporter.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the ABCB1 transporter, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Mechanism of Action

This compound is a substituted diarylimidazole that non-competitively inhibits the function of the ABCB1 transporter.[4] Its primary mechanism involves the direct inhibition of the transporter's ATPase activity, which is essential for the energy-dependent efflux of substrates.[4] By binding to P-gp, this compound blocks the transporter's ability to hydrolyze ATP, thus preventing the conformational changes required for drug extrusion. This leads to an increased intracellular accumulation of chemotherapeutic agents in MDR cancer cells, restoring their cytotoxic effects. Furthermore, studies have shown that this compound can block the binding of other substrates to P-gp, such as [3H]azidopine.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound in relation to the ABCB1 transporter.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines/System | Reference(s) |

| Average EC50 for MDR Reversal | 0.032 µM (32 nM) | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines | |

| IC50 for P-gp ATPase Activity | 0.16 µM | --- | |

| Average Cytostatic IC50 | >60 µM | 15 normal, non-transformed, or tumor cell lines |

Table 2: Clinical Pharmacokinetics of this compound (in combination with Paclitaxel)

| Parameter | Value | Dose Level | Patient Cohort | Reference(s) |

| Mean Cmax of this compound | 9 µM (range 5-15 µM) | 300-500 mg this compound | Patients with advanced cancer | |

| Increase in Paclitaxel AUC | 45-65% | 500 mg this compound + 175 mg/m² Paclitaxel | 4 of 6 patients with advanced cancer |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effect of this compound on the ABCB1 transporter.

Reversal of Multidrug Resistance (MDR) Assay

This assay assesses the ability of this compound to restore the sensitivity of MDR cancer cells to chemotherapeutic agents.

-

Cell Lines: P-gp-overexpressing human cancer cell lines (e.g., human lymphoma, breast, ovarian, uterine, and colorectal carcinoma) and their drug-sensitive parental counterparts.

-

Reagents:

-

Chemotherapeutic agents (e.g., doxorubicin, paclitaxel, vinblastine).

-

This compound.

-

Cell culture medium and supplements.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability dyes.

-

-

Protocol:

-

Seed MDR and parental cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of a chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

-

P-glycoprotein (ABCB1) ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of the ABCB1 transporter.

-

Source of P-gp: Crude membranes from cells overexpressing P-gp (e.g., High Five insect cells infected with a baculovirus containing the ABCB1 gene).

-

Reagents:

-

This compound.

-

ATP.

-

A P-gp stimulating substrate (e.g., verapamil).

-

Sodium orthovanadate (a P-gp ATPase inhibitor, used as a control).

-

Reagents for detecting inorganic phosphate (Pi) (e.g., a colorimetric malachite green-based assay).

-

-

Protocol:

-

Incubate the P-gp-containing membranes with varying concentrations of this compound in the presence of a stimulating substrate and ATP at 37°C.

-

Stop the reaction after a defined period.

-

Measure the amount of inorganic phosphate released using a colorimetric method.

-

The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate from the total activity.

-

The IC50 value for ATPase inhibition by this compound is then calculated.

-

In Vivo Xenograft Models

These models are used to evaluate the efficacy of this compound in enhancing the antitumor activity of chemotherapeutics in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Models: Subcutaneous implantation of P-gp-overexpressing human cancer cells (e.g., human breast or colon carcinoma xenografts).

-

Treatment Regimen:

-

Administer the chemotherapeutic agent (e.g., paclitaxel) via an appropriate route (e.g., intravenously or intraperitoneally).

-

Administer this compound orally.

-

Include control groups receiving the vehicle, the chemotherapeutic agent alone, and this compound alone.

-

-

Protocol:

-

Inject tumor cells subcutaneously into the flanks of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment groups.

-

Administer the treatments according to a predefined schedule.

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Compare the tumor growth inhibition between the different treatment groups.

-

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound, a typical experimental workflow for assessing MDR reversal, and the logical relationship of its effects.

Caption: Mechanism of this compound action on the ABCB1 transporter.

Caption: Experimental workflow for an MDR reversal assay.

Caption: Logical relationship of this compound's effects.

Conclusion

This compound has demonstrated significant potential as a selective and potent inhibitor of the ABCB1 transporter, a key driver of multidrug resistance in cancer. Its ability to reverse MDR at nanomolar concentrations, coupled with its favorable oral bioavailability and low intrinsic toxicity, positions it as a promising agent for combination chemotherapy. The data from in vitro and in vivo studies, as well as early-phase clinical trials, support its continued investigation. Further research, including more extensive clinical evaluation, is warranted to fully elucidate the therapeutic benefits of this compound in overcoming multidrug resistance and improving outcomes for cancer patients. This technical guide provides a comprehensive foundation for researchers and drug development professionals working on ABCB1 inhibitors and strategies to combat multidrug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 4. A phase I pharmacokinetic study of the P-glycoprotein inhibitor, this compound, in combination with paclitaxel in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Ont-093: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ont-093, also known as OC-144-093, is a potent and selective, orally bioavailable, non-cytotoxic inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer.[1][2] Preclinical and early clinical studies have demonstrated its potential to reverse MDR and enhance the efficacy and oral bioavailability of various chemotherapeutic agents. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative efficacy and safety data, pharmacokinetic properties, and detailed methodologies for key experimental assessments.

Introduction

The development of multidrug resistance remains a significant challenge in cancer chemotherapy. One of the primary mechanisms underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of cytotoxic agents.[3] this compound is a third-generation P-gp inhibitor developed to overcome this resistance.[4] This document serves as a technical resource for researchers and drug development professionals, summarizing the key pharmacological characteristics of this compound.

Mechanism of Action

This compound is a potent and specific inhibitor of the P-glycoprotein (P-gp) efflux pump.[1] It is a substituted diarylimidazole that directly interacts with P-gp, blocking its ATPase activity and inhibiting the binding of P-gp substrates. This inhibition leads to increased intracellular accumulation and decreased efflux of chemotherapeutic drugs that are P-gp substrates, thereby restoring their cytotoxic efficacy in MDR cancer cells. Notably, this compound does not inhibit the multidrug resistance-associated protein (MRP1), indicating its selectivity for P-gp-mediated resistance.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of P-gp-mediated multidrug resistance and its inhibition by this compound, as well as a general workflow for evaluating P-gp inhibitors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy and Selectivity of this compound

| Parameter | Value | Cell Lines/Assay Conditions | Reference |

| MDR Reversal (EC50) | 0.032 µM (average) | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines expressing P-gp | |

| P-gp Inhibition (FC50) | 32 nM (average) | P-gp-mediated multidrug resistance in cancer cells | |

| Cytotoxicity (IC50) | >60 µM (average) | 15 normal, non-transformed, or tumor cell lines | |

| MRP1 Inhibition | No effect | Cells expressing multidrug resistance-associated protein (MRP-1) | |

| Cytochrome P450 Metabolism | Not metabolized | CYP3A4, 2C8, or 2C9 |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species/Study Population | Conditions | Reference |

| Oral Bioavailability | >50% | Rodents and Dogs | Preclinical studies | |

| Mean Cmax (Phase I) | 9 µM (range 5-15 µM) | Advanced Cancer Patients | 300-500 mg doses in combination with paclitaxel | |

| Effect on Paclitaxel PK | No effect on paclitaxel pharmacokinetics in preclinical studies. Possible interaction with Cremophor excipient in clinical settings. | Preclinical models and Human (Phase I) | - | |

| Effect on Docetaxel Oral Bioavailability | Increased apparent relative oral bioavailability to 26 ± 8% | Advanced Solid Tumor Patients | 500 mg this compound with 100 mg oral docetaxel |

Experimental Protocols

Detailed, specific protocols for the experiments conducted with this compound are not publicly available. The following sections describe the general methodologies for the key assays used to characterize P-gp inhibitors like this compound.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence and absence of the test compound. P-gp-rich membrane vesicles are incubated with ATP and the test compound. The amount of inorganic phosphate (Pi) released is quantified, typically using a colorimetric method. Inhibition of ATPase activity by the compound suggests direct interaction with P-gp.

-

General Procedure:

-

Prepare P-gp-rich membrane vesicles from a suitable source (e.g., Sf9 insect cells infected with a baculovirus expressing human P-gp).

-

Incubate the membrane vesicles with varying concentrations of this compound.

-

Initiate the reaction by adding a known concentration of ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the amount of liberated inorganic phosphate using a malachite green-based colorimetric assay.

-

Determine the concentration of this compound that causes 50% inhibition of P-gp ATPase activity (IC50).

-

[3H]Azidopine Binding Assay

This is a competitive radioligand binding assay to determine if a test compound binds to the same site on P-gp as a known substrate. [3H]azidopine, a photoaffinity label for P-gp, is used as the radioligand.

-

General Procedure:

-

Incubate P-gp-rich membrane vesicles with a fixed concentration of [3H]azidopine and varying concentrations of unlabeled this compound.

-

Expose the mixture to UV light to covalently link the [3H]azidopine to P-gp.

-

Separate the membrane-bound radioactivity from the unbound radioligand by filtration or centrifugation.

-

Quantify the radioactivity in the membrane fraction using liquid scintillation counting.

-

A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding.

-

In Vitro Multidrug Resistance (MDR) Reversal Assay

This cell-based assay evaluates the ability of a compound to restore the sensitivity of MDR cancer cells to a chemotherapeutic agent.

-

General Procedure:

-

Culture a P-gp-overexpressing MDR cancer cell line (e.g., NCI/ADR-RES) and its drug-sensitive parental cell line (e.g., MCF-7).

-

Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a non-toxic concentration of this compound.

-

After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Calculate the IC50 of the chemotherapeutic agent with and without this compound. The fold-reversal of resistance is determined by the ratio of the IC50 in the absence of this compound to the IC50 in its presence.

-

In Vivo Xenograft Efficacy Studies

These studies assess the ability of the P-gp inhibitor to enhance the antitumor activity of a chemotherapeutic agent in an animal model.

-

General Procedure:

-

Implant human MDR cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors are established, randomize the mice into treatment groups: vehicle control, chemotherapeutic agent alone, this compound alone, and the combination of the chemotherapeutic agent and this compound.

-

Administer the treatments according to a defined schedule. This compound is typically administered orally.

-

Monitor tumor growth regularly by caliper measurements.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Evaluate the efficacy of the combination treatment compared to the single agents based on tumor growth inhibition.

-

Clinical Studies

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound, both as a single agent and in combination with paclitaxel in patients with advanced cancer. These studies showed that this compound was well-tolerated at doses that achieved serum concentrations associated with biological activity. While no dose-limiting toxicities were observed with this compound alone, the combination with paclitaxel resulted in toxicities primarily attributable to paclitaxel. A potential pharmacokinetic interaction with the paclitaxel formulation excipient, Cremophor, was noted. Another clinical study demonstrated the potential of this compound to significantly enhance the oral bioavailability of docetaxel.

Conclusion

This compound is a potent and selective P-gp inhibitor with a favorable preclinical pharmacological profile. It effectively reverses P-gp-mediated multidrug resistance in vitro and has demonstrated the ability to enhance the efficacy and oral bioavailability of chemotherapeutic agents in preclinical and early clinical settings. Its low intrinsic cytotoxicity and oral bioavailability make it a promising candidate for further development as an adjunctive therapy to overcome MDR in cancer. Further clinical investigation is warranted to establish its therapeutic benefit in relevant patient populations.

References

- 1. Discovery and characterization of OC144-093, a novel inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OC144-093, a novel P glycoprotein inhibitor for the enhancement of anti-epileptic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]

ONT-093: A Technical Guide for Basic Cancer Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONT-093, also known as OC144-093, is a potent and orally bioavailable small molecule inhibitor of P-glycoprotein (P-gp).[1][2] P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, P-gp reduces their intracellular concentration and therapeutic efficacy. This compound was developed to reverse this resistance, thereby sensitizing cancer cells to conventional chemotherapy. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical and clinical data, and detailed protocols for its use in basic cancer cell biology research.

Mechanism of Action

This compound functions as a non-competitive inhibitor of P-gp-mediated drug efflux. It directly interacts with the P-gp transporter, blocking its ability to bind to and transport chemotherapeutic substrates out of the cancer cell. This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cells. Preclinical studies have shown that this compound is highly selective for P-gp and does not significantly inhibit other MDR-associated proteins like MRP-1. Furthermore, it has been observed to inhibit the ATPase activity of P-gp, which is essential for the energy-dependent efflux process.

Figure 1: Proposed signaling pathway of this compound in overcoming P-gp-mediated multidrug resistance.

Preclinical Data

In Vitro Studies

This compound has demonstrated potent activity in reversing MDR in a variety of human cancer cell lines overexpressing P-gp. The compound itself exhibits low cytotoxicity at concentrations effective for MDR reversal.

Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance

| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |

| P388/ADR | Leukemia | Doxorubicin | 0.1 | >100 | [3] |

| MCF-7/ADR | Breast | Doxorubicin | 0.1 | ~80 | [3] |

| OVCAR-3 | Ovarian | Paclitaxel | 0.1 | ~50 | [3] |

| HT-29 | Colon | Paclitaxel | 0.1 | ~30 |

Table 2: Cytotoxicity of this compound

| Parameter | Value | Cell Lines | Reference |

| Average Cytostatic IC50 | >60 µM | 15 normal and tumor cell lines |

In Vivo Studies

In vivo studies using xenograft models of human cancers have confirmed the ability of this compound to enhance the efficacy of chemotherapeutic agents in MDR tumors.

Table 3: In Vivo Efficacy of this compound in Combination with Chemotherapy

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |